1-(3-Fluoro-5-methylphenyl)-2-methylpropan-2-ol

Description

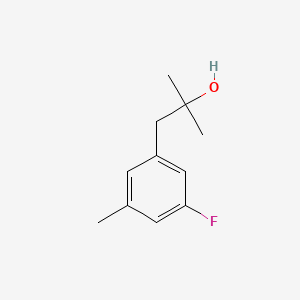

1-(3-Fluoro-5-methylphenyl)-2-methylpropan-2-ol is a fluorinated aromatic alcohol characterized by a 3-fluoro-5-methylphenyl group attached to a branched secondary alcohol (2-methylpropan-2-ol). The compound’s structure features a benzene ring substituted with fluorine at position 3 and a methyl group at position 5, connected to a tertiary carbon bearing two methyl groups and a hydroxyl group.

Properties

IUPAC Name |

1-(3-fluoro-5-methylphenyl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO/c1-8-4-9(6-10(12)5-8)7-11(2,3)13/h4-6,13H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAUIUIIQSPRPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)CC(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-5-methylphenyl)-2-methylpropan-2-ol typically involves the reaction of 3-fluoro-5-methylbenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide. The reaction proceeds under anhydrous conditions and is followed by hydrolysis to yield the desired product. The reaction can be represented as follows:

3-Fluoro-5-methylbenzaldehyde+Methylmagnesium bromide→1-(3-Fluoro-5-methylphenyl)-2-methylpropan-2-ol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-5-methylphenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 3-fluoro-5-methylbenzaldehyde or 3-fluoro-5-methylacetophenone.

Reduction: Formation of 1-(3-fluoro-5-methylphenyl)-2-methylpropane.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluoro-5-methylphenyl)-2-methylpropan-2-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methylphenyl)-2-methylpropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity towards its targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Effects

- Halogen vs. Methyl Groups : Replacing chlorine () with fluorine and methyl groups reduces molecular weight (202.65 vs. 182.23) and alters lipophilicity. Chlorine’s electron-withdrawing nature may increase aromatic ring polarity compared to methyl’s electron-donating effect.

- Functional Group Variations: The secondary alcohol in the target compound likely exhibits stronger hydrogen bonding than the primary alcohol in ’s analog, influencing solubility and reactivity. The carboxylic acid in 2-(3-fluoro-5-methylphenyl)propanoic acid () introduces acidity (pKa ~4-5), contrasting with the neutral alcohol’s properties.

Spectral Data Trends

- NMR Signals : In , thioether analogs (e.g., 1-((4-Chlorophenyl)thio)-2-methylpropan-2-ol) show distinct ¹H NMR patterns (two doublets for aromatic protons and two methyl singlets). For the target compound, the 3-fluoro-5-methylphenyl group would likely produce a deshielded aromatic region with split peaks due to fluorine’s coupling effects.

- Mass Spectrometry : Thioether compounds in exhibit characteristic fragmentation patterns (e.g., loss of SH groups), whereas alcohols may show dehydration peaks (e.g., loss of H₂O).

Pharmacological Relevance

Research Findings and Implications

Steric Considerations : The secondary alcohol in the target compound offers greater steric hindrance than primary alcohols, possibly reducing metabolic oxidation rates.

Synthetic Utility : Thioether analogs () and carboxylic acid derivatives () highlight the versatility of fluorinated aryl building blocks in organic synthesis.

Biological Activity

1-(3-Fluoro-5-methylphenyl)-2-methylpropan-2-ol is a tertiary alcohol with notable structural features that influence its biological activity. The presence of a fluorine atom and a methyl group on the phenyl ring enhances its binding affinity to various biological targets, potentially modulating enzyme activity or receptor interactions. This article reviews the compound's biological activity, synthesizing findings from diverse sources and presenting relevant data.

Chemical Structure and Properties

The molecular formula of 1-(3-Fluoro-5-methylphenyl)-2-methylpropan-2-ol is C11H15F, characterized by:

- Fluorine Atom : Enhances lipophilicity and binding affinity.

- Methyl Group : Influences steric properties and potential interactions with biological targets.

The mechanism through which 1-(3-Fluoro-5-methylphenyl)-2-methylpropan-2-ol exerts its biological effects involves interactions with specific enzymes and receptors. The fluorine atom contributes to the compound's ability to stabilize interactions with target sites, leading to modulation of biochemical pathways. Studies suggest that the compound may act as an inhibitor or modulator of certain enzymatic activities, although detailed mechanisms remain under investigation.

Biological Activity Overview

Research indicates that 1-(3-Fluoro-5-methylphenyl)-2-methylpropan-2-ol exhibits a range of biological activities, including:

- Antimicrobial Activity : Potential efficacy against various bacterial strains due to its structural characteristics.

- Enzyme Modulation : Influences the activity of specific enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological implications of 1-(3-Fluoro-5-methylphenyl)-2-methylpropan-2-ol:

- Antibacterial Studies : Research highlighted the compound's antibacterial properties, demonstrating effective inhibition against specific pathogens. The presence of the fluorine atom was noted to enhance this effect, possibly by increasing lipophilicity and facilitating membrane penetration .

- Enzyme Interaction Studies : Investigations into the compound's interaction with metabolic enzymes revealed that it could act as a competitive inhibitor. This finding suggests potential applications in drug development aimed at diseases where enzyme modulation is beneficial.

- Pharmacological Potential : Ongoing research aims to elucidate the therapeutic potential of 1-(3-Fluoro-5-methylphenyl)-2-methylpropan-2-ol in treating central nervous system disorders and other conditions by leveraging its unique structural properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.